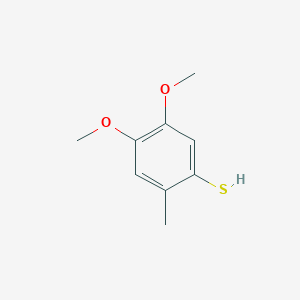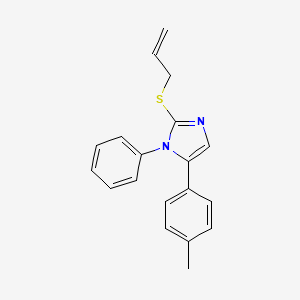
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 g/mol . It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of ethylamine with 4-formyl-1,3-thiazole-2-yl acetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
The process is scaled up to meet industrial demands, with additional steps for purification and quality control to ensure the compound meets the required standards for research and application .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The thiazole ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole ring, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide: Characterized by the presence of a thiazole ring with a formyl group.
N-methyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiazole ring and formyl group allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in research and industrial applications .
Eigenschaften
IUPAC Name |
N-ethyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-10(6(2)12)8-9-7(4-11)5-13-8/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHVCILBDCZWKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC(=CS1)C=O)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-phenoxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2355001.png)


![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2355006.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2355007.png)


![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2355011.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-cyclopropylpyrimidine-4-carboxamide;dihydrochloride](/img/structure/B2355012.png)

![N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide](/img/structure/B2355015.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2355016.png)
